Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Vue d'ensemble

Description

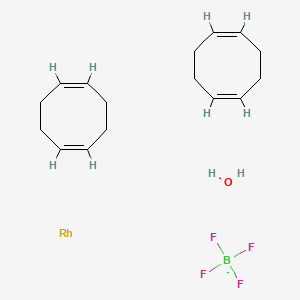

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound with the empirical formula C16H24BF4Rh · xH2O. It is commonly used as a catalyst in various chemical reactions, particularly in hydrogenation and isomerization processes . The compound is characterized by its orange to red-brown powder or crystalline form and has a melting point of approximately 165°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate undergoes several types of chemical reactions, including:

Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.

Isomerization: It facilitates the isomerization of olefins, rearranging the molecular structure without changing the molecular formula.

Hydrosilylation: The compound is used in the addition of silicon-hydrogen bonds to unsaturated organic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for hydrogenation, olefins for isomerization, and silanes for hydrosilylation. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include saturated hydrocarbons from hydrogenation, isomerized olefins from isomerization, and organosilicon compounds from hydrosilylation .

Applications De Recherche Scientifique

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the final product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is unique due to its high catalytic activity and selectivity in hydrogenation, isomerization, and hydrosilylation reactions. Its stability and ease of handling make it a preferred choice in both research and industrial applications .

Activité Biologique

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate, commonly referred to as [Rh(cod)₂]BF₄, is a coordination compound that has garnered attention in various fields, particularly in catalysis and organic synthesis. Its unique properties stem from the rhodium center and the cyclooctadiene ligands that contribute to its biological and chemical reactivity.

- Molecular Formula : C₁₆H₂₄BF₄Rh

- Molecular Weight : 406.07 g/mol

- Appearance : Red-brown solid

- Melting Point : Approximately 190 °C

- Solubility : Insoluble in water but soluble in hydrocarbons

Catalytic Activity

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily recognized for its catalytic activity in organic reactions. It facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. This catalytic property has been exploited in the development of pharmaceuticals and fine chemicals, allowing for high efficiency and selectivity in synthesis processes .

Green Chemistry

The compound's role in green chemistry is noteworthy. Its application in environmentally friendly processes minimizes waste and energy consumption, making it a preferred choice for sustainable chemical manufacturing. This aligns with current trends towards reducing the environmental impact of chemical processes .

Case Study 1: Nitrile Hydration Reactions

A study explored the use of rhodium(I) complexes, including [Rh(cod)₂]BF₄, as catalysts for nitrile hydration reactions in aqueous environments. The findings indicated that these complexes significantly enhance reaction rates and yields compared to traditional methods. The presence of aminophosphines was found to be critical in improving the selectivity of the reactions .

Case Study 2: Synthesis of Organometallic Compounds

Research has demonstrated that [Rh(cod)₂]BF₄ can be utilized to synthesize various organometallic compounds through its catalytic properties. One notable application involved using this complex to facilitate C-H activation reactions, which are essential for developing new materials and pharmaceuticals .

Toxicological Considerations

Despite its utility, [Rh(cod)₂]BF₄ poses certain hazards. It is classified as flammable and can cause severe skin burns and eye damage upon contact. Proper safety measures must be adhered to when handling this compound, including wearing protective gear and ensuring adequate ventilation during use .

Propriétés

IUPAC Name |

cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVSQTPAHKVLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BF4ORh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.